3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid
Description
Properties
IUPAC Name |
3-(propan-2-yloxymethyl)-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-8(2)16-7-10-9-5-3-4-6-11(9)17-12(10)13(14)15/h3-6,8H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREYPHPPAJDVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(OC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Physical and Chemical Properties
The compound demonstrates characteristic properties that influence its synthesis and purification approaches. These properties include:
| Property | Description |
|---|---|
| Physical State | White solid |
| Molecular Weight | 234.25 g/mol |
| Solubility | Enhanced solubility in organic solvents due to the propan-2-yloxy group |
| Functional Groups | Carboxylic acid, ether, benzofuran ring |
| Chemical Reactivity | Can participate in esterification, amidation, and various coupling reactions |
The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the carboxylic acid group, which can stabilize negative charges during nucleophilic attack processes.
Traditional Synthetic Routes
The preparation of 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid typically involves multiple synthetic steps that require careful optimization for yield and efficiency. Based on established synthetic methodologies for similar benzofuran derivatives, several traditional approaches can be adapted for this specific compound.
Synthesis from Salicylaldehyde Derivatives
One of the most common starting points for benzofuran synthesis involves salicylaldehyde derivatives. For 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid, this approach would require:
- Preparation of an appropriately substituted salicylaldehyde
- Introduction of the propan-2-yloxy methyl group
- Cyclization to form the benzofuran ring
- Oxidation of the aldehyde to the carboxylic acid
This synthetic pathway often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yields.
Cyclization Approach Using o-Hydroxyacetophenone
Drawing inspiration from the synthesis of other benzofuran derivatives, a viable route might involve o-hydroxyacetophenone as a starting material. This approach parallels methodologies used for similar compounds:
- Reaction of o-hydroxyacetophenone with an appropriate alkyl halide containing the propan-2-yloxy functionality
- Rearrangement and cyclization to form the benzofuran core structure
- Oxidation to introduce the carboxylic acid functionality at the 2-position
This method is supported by documented procedures for related benzofuran compounds, such as the preparation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which utilizes o-hydroxyacetophenone as a key starting material.
Modern Synthetic Approaches
Recent advances in synthetic organic chemistry have led to more efficient and selective methods for preparing functionalized benzofuran derivatives, which can be applied to the synthesis of 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid.
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed coupling reactions offer a powerful approach for constructing the benzofuran framework with precise control over substitution patterns:
- Preparation of an appropriately halogenated precursor
- Introduction of the propan-2-yloxy methyl group via a palladium-catalyzed coupling
- Carbonylation reaction to introduce the carboxylic acid functionality
The use of catalysts such as Pd(dppf)Cl₂, as demonstrated in the synthesis of related compounds, can significantly enhance the efficiency of these transformations. These reactions often involve controlled conditions such as internal pressure maintenance (e.g., 50 Psi), specific temperature parameters (around 80°C), and careful reaction monitoring for 8-9 hours.
One-Pot Multi-Component Approaches
Modern synthetic strategies often emphasize reaction efficiency through one-pot multi-component approaches:
- Simultaneous assembly of the benzofuran core and introduction of the propan-2-yloxy methyl group
- Direct functionalization at the 2-position to introduce the carboxylic acid group
This approach minimizes purification steps and potentially increases overall yield. The efficiency of such methods depends on careful optimization of reaction parameters and catalyst selection.
Optimization of Synthetic Conditions
The synthesis of 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid requires careful optimization of reaction conditions to maximize yield and purity while minimizing byproduct formation.
Solvent Selection and Reaction Temperature
The choice of solvent and temperature control are critical parameters that significantly impact the success of the synthesis:
| Solvent | Reaction Step | Temperature Range | Advantages |
|---|---|---|---|
| Tetrahydrofuran | Alkylation reactions | -78°C to room temperature | Good solubility of organometallic reagents |
| Toluene | Cyclization reactions | 25-30°C | Promotes cyclization with reduced side reactions |
| Methanol/Water mixtures | Purification | Variable | Effective for recrystallization |
| Dichloromethane | Functionalization steps | 6°C to room temperature | Suitable for various transformations |
Careful temperature control is essential, particularly for steps involving organometallic reagents, which often require cooling to -78°C followed by controlled warming to room temperature.
Catalyst and Reagent Selection
The efficiency of the synthesis depends significantly on the selection of appropriate catalysts and reagents:
- Palladium catalysts (e.g., Pd(dppf)Cl₂) for coupling reactions
- N-bromosuccinimide for selective bromination reactions
- Lithium bis(trimethylsilyl)amide for generating reactive intermediates
- Phase transfer catalysts for enhancing reaction efficiency
The selection of specific reagents should be guided by considerations of reaction selectivity, yield, and environmental impact.
Purification and Characterization
After synthesis, proper purification and characterization of 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid are essential to ensure high purity and confirm structure.
Purification Strategies
The purification of the target compound typically involves:
- Initial concentration of the reaction solution
- Pulping with appropriate solvent mixtures (e.g., methanol-water at a 1:4 volume ratio)
- Filtration and further purification by recrystallization
- Final purification by column chromatography if necessary
These steps are critical for removing impurities and obtaining the desired compound in high purity.
Analytical Characterization Methods
Comprehensive characterization of the synthesized compound is essential for confirming its identity and purity:
| Analytical Method | Information Obtained | Key Parameters |
|---|---|---|
| ¹H NMR Spectroscopy | Proton environments and connectivity | Chemical shifts, coupling constants |
| ¹³C NMR Spectroscopy | Carbon framework and functionalities | Chemical shifts of all carbon atoms |
| IR Spectroscopy | Functional group identification | Characteristic bands for carboxylic acid, ether, benzofuran |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion and fragmentation pattern |
| Elemental Analysis | Compositional purity | Percentages of C, H, and O |
These analytical methods provide complementary information that collectively confirms the structure and purity of the synthesized 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid.
Applications and Implications
The synthesis of 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid has significant implications across multiple research domains.
Medicinal Chemistry Applications
The benzofuran scaffold is a privileged structure in medicinal chemistry, with the specific functionalization pattern in 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid potentially offering valuable properties for drug development:
- The carboxylic acid group provides a handle for derivatization to create various amides, esters, or other functional group transformations
- The benzofuran core can contribute to binding interactions with biological targets
- The propan-2-yloxy methyl substituent may enhance pharmacokinetic properties
These features make the compound and its derivatives potential candidates for various therapeutic applications.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or preparing prodrug derivatives.
Reagents/Conditions:
-
Ethanol or methanol with H₂SO₄ (catalytic) at reflux
-
DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous THF
Example:
Reaction with ethanol yields 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylate ethyl ester (85% yield).
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| Carboxylic acid | Ethanol/H₂SO₄ | Ethyl ester | 85% |
Nucleophilic Substitution at the Ether Group
The propan-2-yloxymethyl group participates in nucleophilic substitution reactions, particularly under basic conditions.
Reagents/Conditions:
-
Alkyl halides (e.g., methyl iodide) with NaH in THF at 0–25°C
-
Aryl boronic acids via Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalyst
Example:
Reaction with methyl iodide replaces the propan-2-yloxy group with a methoxy substituent, forming 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid (70–75% yield).
Acid-Base Reactions
The carboxylic acid group readily forms salts with bases, enhancing water solubility for biological applications.
Reagents/Conditions:
Example:
Neutralization with NaOH produces the sodium salt sodium 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylate , which is stable in polar solvents .
Decarboxylation Reactions
Controlled heating induces decarboxylation, yielding benzofuran derivatives with reduced polarity.
Reagents/Conditions:
Example:
Decarboxylation generates 3-[(Propan-2-yloxy)methyl]-1-benzofuran (60% yield), a precursor for further functionalization.
Electrophilic Aromatic Substitution
The benzofuran ring undergoes electrophilic substitution, primarily at the 5- and 6-positions, due to electron-donating effects of the ether group.
Reagents/Conditions:
Example:
Nitration produces 5-nitro-3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid (55% yield).
Reduction Reactions
The carboxylic acid group can be reduced to an alcohol using strong hydride donors.
Reagents/Conditions:
-
LiAlH₄ in dry diethyl ether at reflux
-
BH₃·THF complex
Example:
Reduction yields 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-methanol (65% yield), useful for synthesizing ether or ester derivatives.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings for structural diversification.
Reagents/Conditions:
Example:
Sonogashira coupling with phenylacetylene forms 3-[(Propan-2-yloxy)methyl]-2-(phenylethynyl)-1-benzofuran , enabling conjugation with aromatic systems .
Thermal Decomposition
At elevated temperatures, the compound undergoes fragmentation, releasing CO₂ and forming substituted benzofurans.
Conditions:
-
250–300°C under inert atmosphere
Product:
3-[(Propan-2-yloxy)methyl]-1-benzofuran (45–50% yield).
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a promising candidate for the development of therapeutic agents targeting various diseases. Its structural similarity to other benzofuran derivatives allows it to interact with biological targets effectively.
Anticancer Activity
Research indicates that benzofuran derivatives, including 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid, exhibit anticancer properties. A study demonstrated that related benzofuran-based carboxylic acids showed significant inhibitory effects on cancer cell lines, with IC50 values indicating their potency against breast cancer cells (MCF-7 and MDA-MB-231) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9b | MCF-7 | NA |
| 9e | MDA-MB-231 | 2.52 ± 0.39 |
| 9f | MDA-MB-231 | 11.50 ± 1.05 |
The compound's ability to induce cell cycle arrest and apoptosis in cancer cells positions it as a candidate for further development in cancer therapy .
Inhibition of Carbonic Anhydrase
Another area of application is the inhibition of carbonic anhydrase, an enzyme implicated in various physiological processes and disease states. Benzofuran-based carboxylic acids have shown submicromolar inhibition against carbonic anhydrase isoforms, suggesting potential use in treating conditions like glaucoma or edema .
| Compound | hCA IX KI (μM) | hCA XII KI (μM) |
|---|---|---|
| 9b | 0.91 | 0.88 |
| 9e | 0.79 | 3.4 |
| 9f | 0.56 | >10 |
These findings indicate that modifications to the benzofuran structure can enhance inhibitory activity against these enzymes.
Synthetic Applications
The synthesis of compounds containing the benzofuran ring has been extensively studied due to their biological relevance. The synthetic methodologies employed often involve coupling reactions that yield high yields of target compounds.
Total Synthesis Strategies
Recent reviews highlight various synthetic approaches to producing benzofuran derivatives, including those similar to 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid. Techniques such as Sonogashira coupling have been noted for their efficiency and reproducibility .
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic applications of benzofuran derivatives:
Structure-Activity Relationship Studies
A comprehensive study on structure-activity relationships (SAR) for benzofuran-based compounds revealed that modifications at specific positions significantly affect biological activity, particularly in relation to receptor binding and inhibition .
Pharmacological Insights
Research into the pharmacological profiles of these compounds has shown promise in targeting cannabinoid receptors, which are crucial for various physiological processes . The modulation of these receptors by benzofuran derivatives could lead to new therapeutic avenues for conditions like obesity and metabolic disorders.
Mechanism of Action
The mechanism of action of 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid and related benzofuran derivatives:
Key Observations:
Sulfur-containing analogs (e.g., ) exhibit distinct electronic and steric profiles, which may modulate enzyme-binding interactions. For instance, the sulfonamide group in Inhibitor 3 forms hydrogen bonds with Met40 and His47 in LAT .
Biological Activity :
- Acetic acid derivatives (e.g., ) show antimicrobial and antifungal activities, attributed to their hydrogen-bonding capacity and substituent-driven target affinity.
- The carboxylic acid group in the target compound (shared with ) may enable similar hydrogen-bonding interactions but requires further pharmacological validation.
Crystallographic Behavior :
- Compounds like 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid form centrosymmetric dimers via O–H⋯O bonds, with additional C–H⋯F interactions stabilizing crystal packing . The target compound’s isopropyloxy group could disrupt such packing due to steric hindrance.
Biological Activity
3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid is a benzofuran derivative that has garnered attention for its diverse biological activities. This compound is being explored for its potential therapeutic applications, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, including its mechanisms of action, comparative studies with related compounds, and relevant research findings.
The synthesis of 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid typically involves the reaction of benzofuran derivatives with isopropyl alcohol. The compound can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which can modify its biological properties.
Antitumor Activity
Research indicates that benzofuran derivatives, including 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid, exhibit significant antitumor properties. A study highlighted the potential of benzofuran-2-carboxylic acid derivatives to inhibit lymphoid tyrosine phosphatase (LYP), which plays a crucial role in T-cell receptor signaling and tumor immunity. Compounds similar to 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid demonstrated reversible inhibition of LYP, leading to enhanced antitumor immunity and reduced tumor growth in mouse models .
Antibacterial and Antiviral Properties
Benzofuran derivatives are also being investigated for their antibacterial and antiviral activities. The structural characteristics of 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid may contribute to its ability to inhibit microbial growth, although specific studies on this compound are still limited.
The mechanism of action for this compound involves interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, which can lead to various biological effects. For example, the inhibition of LYP by related benzofuran compounds enhances T-cell activation while inhibiting M2 macrophage polarization, thus promoting antitumor responses .
Comparative Studies
To understand the unique biological activity of 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid, it is essential to compare it with other benzofuran derivatives:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| 2-Benzofurancarboxylic Acid | Lacks isopropoxy group | Antitumor activity but less potent |
| 3-(Methoxymethyl)-1-benzofuran-2-carboxylic Acid | Contains methoxy group | Similar activities but different reactivity |
The introduction of specific functional groups in 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid enhances its reactivity and potential therapeutic applications compared to these other derivatives.
Case Studies
Several studies have focused on the biological effects of benzofuran derivatives:
- Study on LYP Inhibition : A recent study identified novel inhibitors based on benzofuran structures that effectively inhibited LYP and showed promise in enhancing T-cell responses against tumors in preclinical models .
- Antimicrobial Testing : Preliminary tests on related compounds suggest that modifications in the structure can lead to enhanced antibacterial properties, although specific results for 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid remain to be published.
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid, and how are intermediates validated? A: The compound is typically synthesized via multi-step protocols:
Benzofuran core formation : Starting with substituted benzofuran-2-carboxylic acid derivatives, alkylation or esterification reactions introduce the propan-2-yloxymethyl group. For example, alkylation of 3-methylbenzofuran-2-carboxylic acid with 1-bromo-2-(propan-2-yloxy)propane under basic conditions (e.g., K₂CO₃ in DMF) yields intermediates .
Intermediate validation : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>98%) confirm structural integrity and purity. X-ray crystallography (e.g., using SHELXL ) resolves stereochemical ambiguities in intermediates .
Advanced Structural Analysis
Q: How do crystallographic studies inform the molecular conformation and intermolecular interactions of this compound? A: Single-crystal X-ray diffraction reveals:
- Planarity : The benzofuran ring system is nearly planar (mean deviation ≤0.005 Å), with the propan-2-yloxymethyl side chain adopting a staggered conformation to minimize steric strain .
- Hydrogen bonding : The carboxylic acid group forms O–H···O hydrogen bonds (bond length ~1.86 Å), creating centrosymmetric dimers in the crystal lattice. This impacts solubility and stability in solid-state applications .
- Validation tool : SHELX software is critical for refining crystallographic data and resolving disorder in flexible substituents.
Mechanistic Studies in Bioactivity
Q: What methodologies are used to evaluate the anticancer potential of this compound, and how are contradictions in activity data resolved? A:
- In vitro assays : MTT assays on cancer cell lines (e.g., A549 lung cancer, MCF7 breast cancer) measure IC₅₀ values. For example, derivatives of 3-methylbenzofuran-2-carboxylic acid show IC₅₀ values as low as 0.858 µM .
- Mechanistic validation : Follow-up assays (EtBr/AO staining for apoptosis, LDH release for cytotoxicity) confirm activity. ROS generation via DCFH-DA dye quantifies oxidative stress pathways .
- Data contradictions : Variability in IC₅₀ values across studies may arise from differences in cell line passage number, assay conditions, or impurity profiles. Cross-validation using orthogonal assays (e.g., clonogenic survival) is recommended .
Chemical Modifications and SAR
Q: How can the propan-2-yloxymethyl group be modified to enhance bioactivity or solubility, and what analytical tools track these changes? A:
- Derivatization strategies :
- SAR insights : Bulkier substituents on the propan-2-yloxy group reduce cellular permeability, while electron-withdrawing groups (e.g., -NO₂) enhance electrophilic reactivity toward biological targets .
- Analytical tools : LC-MS monitors reaction progress, while logP calculations (SwissADME) predict solubility changes .
Computational Modeling
Q: Which in silico methods predict binding modes and pharmacokinetic properties of this compound? A:
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets like Mcl1 (Myeloid Cell Leukemia 1) or kinases. The benzofuran core shows π-π stacking with hydrophobic pockets .
- ADMET profiling : SwissADME predicts blood-brain barrier penetration (low) and CYP450 inhibition risks. ProTox-II evaluates hepatotoxicity (e.g., class IV toxicity indicates low risk) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, identifying key residues for affinity optimization .
Analytical Challenges in Purity Assessment
Q: What advanced techniques resolve co-eluting impurities in HPLC analysis of this compound? A:
- HPLC-DAD/MS : Coupling diode-array detection (DAD) with mass spectrometry distinguishes isomers via fragmentation patterns (e.g., m/z 381.1 [M+H]+ for alkylated derivatives ).
- Chiral columns : Polysaccharide-based columns (e.g., Chiralpak IA) separate enantiomers of propan-2-yloxy derivatives, critical for stereoselective bioactivity studies .
- Standardization : Use USP reference standards for calibration, with ≤0.5% impurity thresholds enforced by ICH guidelines .
Stability Under Experimental Conditions
Q: How does the compound degrade under common reaction conditions, and how is stability optimized? A:
- Thermal degradation : At >100°C, the propan-2-yloxy group undergoes β-elimination, forming acrylic acid byproducts. Stabilizers like BHT (0.1%) inhibit radical-mediated decomposition .
- Photodegradation : UV light (254 nm) induces ring-opening in the benzofuran core. Store in amber vials under N₂ atmosphere .
- pH sensitivity : The carboxylic acid group protonates below pH 3, reducing solubility. Buffered solutions (pH 6–8) are optimal for biological assays .
Scale-Up Challenges
Q: What strategies mitigate issues during gram-scale synthesis of this compound? A:
- Continuous flow chemistry : Microreactors (e.g., Corning G1) enhance heat transfer during exothermic alkylation steps, reducing byproduct formation .
- Workflow automation : In-line FTIR monitors reaction progress, while centrifugal partition chromatography purifies multi-gram batches .
- Yield optimization : Design of Experiments (DoE) identifies critical parameters (e.g., solvent ratio, catalyst loading) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
